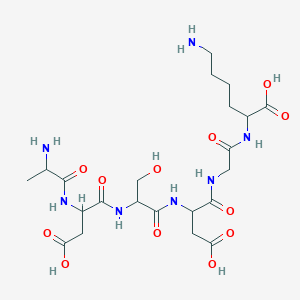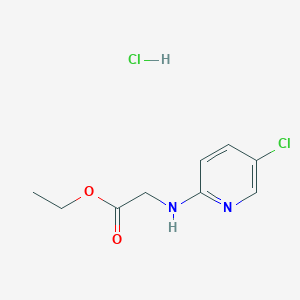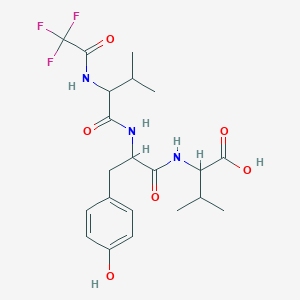
H-DL-Ala-DL-Asp-DL-Ser-DL-Asp-Gly-DL-Lys-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound H-DL-Ala-DL-Asp-DL-Ser-DL-Asp-Gly-DL-Lys-OH is a synthetic peptide composed of a sequence of amino acids: alanine, aspartic acid, serine, glycine, and lysine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Ala-DL-Asp-DL-Ser-DL-Asp-Gly-DL-Lys-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) to form reactive intermediates.
Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Temporary protecting groups on the amino acids are removed using reagents like trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA and scavengers like water or triisopropylsilane.
Industrial Production Methods
In an industrial setting, the production of This compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for high-throughput synthesis with consistent quality. The use of high-purity reagents and optimized reaction conditions ensures the production of peptides with minimal impurities.
Analyse Chemischer Reaktionen
Types of Reactions
H-DL-Ala-DL-Asp-DL-Ser-DL-Asp-Gly-DL-Lys-OH: can undergo various chemical reactions, including:
Oxidation: The serine and aspartic acid residues can be oxidized under specific conditions, leading to the formation of modified peptides.
Reduction: Disulfide bonds, if present, can be reduced using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: DTT or β-mercaptoethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine can lead to the formation of serine oxide, while reduction of disulfide bonds results in free thiol groups.
Wissenschaftliche Forschungsanwendungen
H-DL-Ala-DL-Asp-DL-Ser-DL-Asp-Gly-DL-Lys-OH: has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification reactions.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of peptide-based materials and nanotechnology applications.
Wirkmechanismus
The mechanism by which H-DL-Ala-DL-Asp-DL-Ser-DL-Asp-Gly-DL-Lys-OH exerts its effects depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The peptide’s structure allows it to bind to specific molecular targets, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
H-DL-Ala-DL-Asp-DL-Ser-DL-Asp-Gly-DL-Lys-OH: can be compared with other synthetic peptides such as:
H-DL-Ala-DL-Glu-DL-Ser-DL-Gly-DL-Lys-OH: Similar structure but with glutamic acid instead of aspartic acid.
H-DL-Ala-DL-Asp-DL-Thr-DL-Asp-Gly-DL-Lys-OH: Contains threonine instead of serine.
H-DL-Ala-DL-Asp-DL-Ser-DL-Glu-Gly-DL-Lys-OH: Aspartic acid replaced with glutamic acid in one position.
These peptides share structural similarities but differ in their specific amino acid composition, which can influence their chemical properties and biological activities.
Conclusion
This compound: is a versatile synthetic peptide with significant potential in various scientific fields. Its synthesis, chemical reactivity, and applications make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Understanding its mechanism of action and comparing it with similar compounds can further enhance its utility in scientific research.
Eigenschaften
IUPAC Name |
6-amino-2-[[2-[[2-[[2-[[2-(2-aminopropanoylamino)-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37N7O12/c1-10(24)18(36)27-13(7-17(34)35)20(38)29-14(9-30)21(39)28-12(6-16(32)33)19(37)25-8-15(31)26-11(22(40)41)4-2-3-5-23/h10-14,30H,2-9,23-24H2,1H3,(H,25,37)(H,26,31)(H,27,36)(H,28,39)(H,29,38)(H,32,33)(H,34,35)(H,40,41) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBUSNQERVCXBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCCCN)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37N7O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![10-Chloro-7,7-dimethyl-7H-12-oxa-indeno[1,2-a]fluorene](/img/structure/B12097881.png)

![2-[3-[1-Carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-1,2-dihydronaphthalene-2-carbonyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B12097896.png)
![Benzo[b]thiophene, 2-(methylthio)-](/img/structure/B12097900.png)
![N-Fmoc-L-prolyl-[(4R)-4-hydroxy-L-prolyl]-glycine](/img/structure/B12097903.png)


![[(2-Bromo-5-fluorophenyl)methyl]hydrazine](/img/structure/B12097928.png)

![3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12097941.png)


![2-{[2-(Methylsulfanyl)ethyl]amino}acetic acid](/img/structure/B12097957.png)

